molecular formula C10H21N3O B13635711 1-(2-Amino-2-cyclopropylethyl)-3-butylurea

1-(2-Amino-2-cyclopropylethyl)-3-butylurea

Cat. No.: B13635711
M. Wt: 199.29 g/mol
InChI Key: DSBDJKADCUQLOM-UHFFFAOYSA-N
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Description

1-(2-Amino-2-cyclopropylethyl)-3-butylurea is a synthetic organic compound characterized by its unique structure, which includes a cyclopropyl group and a butylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-2-cyclopropylethyl)-3-butylurea typically involves the reaction of 2-amino-2-cyclopropylethanol with butyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-2-cyclopropylethyl)-3-butylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Urea derivatives with oxidized functional groups.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Substituted urea derivatives with different nucleophilic groups.

Scientific Research Applications

1-(2-Amino-2-cyclopropylethyl)-3-butylurea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Amino-2-cyclopropylethyl)-3-butylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The cyclopropyl group in the compound’s structure may contribute to its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Amino-2-cyclopropylethyl)-3-methylurea: Similar structure but with a methyl group instead of a butyl group.

    1-(2-Amino-2-cyclopropylethyl)-3-ethylurea: Similar structure but with an ethyl group instead of a butyl group.

    1-(2-Amino-2-cyclopropylethyl)-3-propylurea: Similar structure but with a propyl group instead of a butyl group.

Uniqueness

1-(2-Amino-2-cyclopropylethyl)-3-butylurea is unique due to its specific combination of a cyclopropyl group and a butylurea moiety, which may confer distinct chemical and biological properties. The length and branching of the butyl group can influence the compound’s solubility, reactivity, and interaction with molecular targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H21N3O

Molecular Weight

199.29 g/mol

IUPAC Name

1-(2-amino-2-cyclopropylethyl)-3-butylurea

InChI

InChI=1S/C10H21N3O/c1-2-3-6-12-10(14)13-7-9(11)8-4-5-8/h8-9H,2-7,11H2,1H3,(H2,12,13,14)

InChI Key

DSBDJKADCUQLOM-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)NCC(C1CC1)N

Origin of Product

United States

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